依伐布雷定盐酸盐

描述

Ivabradine hydrochloride is a unique agent that reduces heart rate without affecting myocardial contractility or vascular tone . It is used to treat adults with chronic heart failure to reduce their risk of hospitalization for worsening heart failure . It is also used in children at least 6 months old who have stable heart failure caused by an enlarged heart .

Synthesis Analysis

Ivabradine hydrochloride can be synthesized by placing ivabradine into a reaction flask with ethyl acetate. After stirring until fully dissolved and cooling down to 010 °C, Hydrogen chloride isopropanol solution (20wt%) is added. A large amount of white solid is precipitated. After stirring for 1 hour, the mixture is filtered, and the filter cake is rinsed with ethyl acetate. The material is then vacuum dried for 15 hours to obtain a white solid pulverized ivabradine .Molecular Structure Analysis

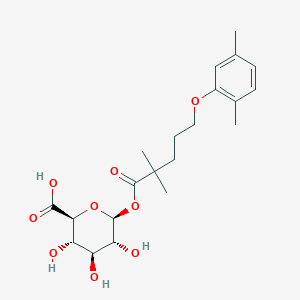

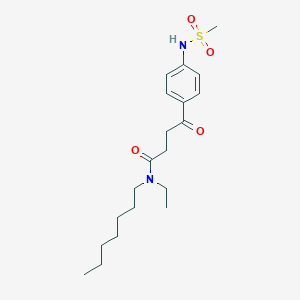

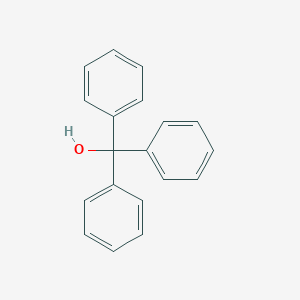

The molecular formula of Ivabradine hydrochloride is C27H37ClN2O5 .Chemical Reactions Analysis

Ivabradine was found to degrade in acid and base hydrolysis .Physical And Chemical Properties Analysis

The molecular weight of Ivabradine hydrochloride is 505.1 g/mol .科学研究应用

心力衰竭管理

在射血分数降低的心力衰竭中,依伐布雷定已被证明可以改善临床结局。它可以有效地降低心率,而不影响心肌收缩力或血管张力,这与β受体阻滞剂和钙通道阻滞剂相比具有显著优势。 这种独特的特性使其被批准作为此类患者心率降低的辅助治疗 .

不适当窦性心动过速

不适当窦性心动过速患者,他们通常不能耐受β受体阻滞剂或钙通道阻滞剂,可能会从依伐布雷定中获益。 它可以降低这些患者的心率,可能改善他们的生活质量并更有效地管理症状 .

冠心病

依伐布雷定在冠心病中的作用与其降低心率的能力有关,降低心率会导致心肌氧供需失衡,从而诱发缺血事件。 通过控制心率,依伐布雷定有助于预防这些事件,因此在治疗冠心病中发挥着至关重要的作用 .

骨关节炎治疗研究

研究人员已经探索了依伐布雷定对人原代软骨细胞的影响,以研究其治疗骨关节炎的潜力。 虽然这是一个新兴的研究领域,但其意义对于开发治疗这种常见关节疾病的新方法可能十分重大 .

重症监护应用

在危重病人中,依伐布雷定与普萘洛尔在降低静息和运动时心率的有效性方面进行了比较。 其在避免α肾上腺素能介导的冠脉血管收缩方面的非劣效性使其成为重症监护环境中控制心率的潜在替代方案 .

作用机制

Target of Action

Ivabradine hydrochloride primarily targets the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . These channels are responsible for the “funny” current (If) in the sinoatrial node, which is the natural pacemaker of the heart .

Mode of Action

Ivabradine hydrochloride acts by selectively inhibiting the “funny” channel pacemaker current (If) in the sinoatrial node in a dose-dependent manner . This inhibition disrupts the If ion current flow, prolonging diastolic depolarization, and ultimately lowering the heart rate .

Biochemical Pathways

The primary biochemical pathway affected by ivabradine hydrochloride is the cardiac pacemaker current pathway. By inhibiting the If current in the sinoatrial node, ivabradine slows the diastolic depolarization slope of these cells . This results in a lower heart rate, allowing more blood to flow to the myocardium .

Pharmacokinetics

Ivabradine hydrochloride has a bioavailability of 40% . It is primarily metabolized in the liver, with more than 50% undergoing first-pass metabolism via the CYP3A4 enzyme . The elimination half-life of ivabradine is approximately 2 hours, and it is excreted through both the kidneys and feces .

Result of Action

The primary result of ivabradine hydrochloride’s action is a reduction in heart rate. This allows more blood to flow to the myocardium, which can reduce the risk of hospitalization for worsening heart failure in adult patients . It is also used for the treatment of stable symptomatic heart failure as a result of dilated cardiomyopathy in pediatric patients .

Action Environment

The action of ivabradine hydrochloride can be influenced by various environmental factors. For example, the presence of other medications can affect its efficacy and stability. It has been found that there is no clinically significant effect of ivabradine on the pharmacokinetics of simvastatin, amlodipine, lacidipine, digoxin, warfarin, and aspirin . .

安全和危害

Ivabradine hydrochloride can cause side effects such as slow or irregular heartbeats, high blood pressure, or increased sensitivity to light . It is very toxic to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Ivabradine hydrochloride has been approved for use in patients with symptoms due to stable heart failure and an ejection fraction of 35% or less to reduce their risk of hospital admission for worsening heart failure . It may also play a role in the treatment of patients with inappropriate sinus tachycardia, who often cannot tolerate beta-blockers and/or calcium channel blockers .

属性

IUPAC Name |

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2O5.ClH/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;/h12-14,16,21H,6-11,15,17H2,1-5H3;1H/t21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUKNZUABFFNQS-ZMBIFBSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046913 | |

| Record name | Ivabradine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148849-67-6 | |

| Record name | Ivabradine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148849-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ivabradine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148849676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ivabradine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride hemihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IVABRADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP19837BZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Ivabradine Hydrochloride exert its therapeutic effect?

A1: Ivabradine Hydrochloride selectively inhibits the If current in the sinoatrial node, which is responsible for the slow diastolic depolarization phase of pacemaker cells. [, ] This inhibition reduces heart rate without affecting myocardial contractility or ventricular repolarization. []

Q2: What is the molecular formula and weight of Ivabradine Hydrochloride?

A2: The molecular formula of Ivabradine Hydrochloride is C27H36N2O5 · HCl, and its molecular weight is 509.05 g/mol. []

Q3: Are there spectroscopic techniques used to characterize Ivabradine Hydrochloride?

A3: Yes, various spectroscopic techniques like UV spectrophotometry, high-performance liquid chromatography (HPLC) with UV detection, and LC-MS/MS have been employed to analyze Ivabradine Hydrochloride in various matrices, including bulk drug, pharmaceutical formulations, and biological samples. [, , , ]

Q4: What are the common challenges associated with Ivabradine Hydrochloride formulation?

A4: Ivabradine Hydrochloride exhibits polymorphism, meaning it can exist in different crystal forms, each with unique properties that can influence its stability, solubility, and bioavailability. [, , , ] Additionally, amorphous forms of Ivabradine Hydrochloride have also been reported. [, ]

Q5: How is the stability of Ivabradine Hydrochloride addressed in formulations?

A5: Various approaches have been explored to enhance the stability of Ivabradine Hydrochloride, such as:

- Utilizing specific polymorphic forms with enhanced stability characteristics. []

- Developing amorphous forms of Ivabradine Hydrochloride. [, ]

- Employing excipients like guar gum to inhibit unwanted crystal transformations and enhance stability. []

Q6: What are some formulation strategies employed to improve the delivery of Ivabradine Hydrochloride?

A6: Researchers have investigated different drug delivery systems to enhance the bioavailability and therapeutic efficacy of Ivabradine Hydrochloride:

- Buccal Films: These provide a controlled release profile and potentially bypass first-pass metabolism. [, ]

- Floating Pulsatile Pellets/Microspheres: Designed for targeted delivery to the desired site of action in the gastrointestinal tract, these formulations can prolong drug release and potentially improve patient compliance. [, ]

- Vesicular Formulations (Transfersomes and Liposomes): These aim to improve drug encapsulation, stability, and potentially enhance drug delivery across biological membranes. []

Q7: What analytical methods are commonly employed for the quantification of Ivabradine Hydrochloride?

A7: Various analytical techniques have been developed and validated for Ivabradine Hydrochloride quantification:

- UV Spectrophotometry: A simple and cost-effective method suitable for routine analysis. [, ]

- High-Performance Liquid Chromatography (HPLC): Offers higher sensitivity and selectivity, especially when coupled with UV or mass spectrometry (MS) detection. [, , , , , , , ]

- High-Performance Thin Layer Chromatography (HPTLC): Provides a rapid and visual method for qualitative and quantitative analysis. []

Q8: How is the quality of Ivabradine Hydrochloride ensured during development and manufacturing?

A8: Stringent quality control measures are implemented throughout the entire process to guarantee the quality, safety, and efficacy of Ivabradine Hydrochloride:

- Raw Material Testing: Purity and quality of the starting materials are rigorously assessed. [, ]

- In-Process Controls: Critical quality attributes are monitored during the manufacturing process. []

- Finished Product Testing: The final product undergoes comprehensive testing to ensure it meets predetermined specifications. [, , ]

Q9: What is known about the pharmacokinetics of Ivabradine Hydrochloride?

A9: Ivabradine Hydrochloride exhibits linear pharmacokinetics within the therapeutic dose range. [] It is primarily metabolized in the liver and gut wall by cytochrome P450 3A4 (CYP3A4) enzyme, resulting in the formation of an active metabolite, N-desmethyl ivabradine. [, ]

Q10: What preclinical models have been utilized to assess the efficacy of Ivabradine Hydrochloride?

A10: Animal models, specifically rats with chronic heart failure induced by abdominal aorta constriction, have been used to evaluate the effects of Ivabradine Hydrochloride on myocardial fibrosis. []

Q11: What safety and toxicology data are available for Ivabradine Hydrochloride?

A11: Ivabradine Hydrochloride has been extensively studied in preclinical and clinical trials, and its safety profile has been established. [, ] Potential long-term effects are continuously monitored through post-marketing surveillance. []

Q12: Does Ivabradine Hydrochloride interact with drug transporters?

A12: Ivabradine is a substrate of the P-glycoprotein (P-gp) efflux transporter. Co-administration with P-gp inhibitors may lead to increased Ivabradine plasma concentrations. []

Q13: How does Ivabradine Hydrochloride affect drug-metabolizing enzymes?

A13: Ivabradine is primarily metabolized by CYP3A4. Co-administration with CYP3A4 inhibitors can significantly increase Ivabradine plasma levels. Conversely, CYP3A4 inducers can decrease Ivabradine exposure. []

Q14: Is there any information available regarding the environmental impact of Ivabradine Hydrochloride?

A14: While the provided research primarily focuses on pharmaceutical aspects, responsible waste management practices during manufacturing and disposal are crucial to minimize potential environmental impact. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methanone, (4-chlorophenyl)[4-(1-methylethoxy)phenyl]-](/img/structure/B194601.png)

![Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B194606.png)